1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)-
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Overview
Description
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is a compound belonging to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. This reaction is carried out under metal-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often involves scalable multi-component reactions that provide high yields. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1H-1,2,4-Triazole, 3-(3-chlorophenyl)-1-methyl-5-(methylsulfonyl)-
- **1H-1,2,4-Triazole, 3-(3-bromophenyl)-1-methyl-5-(methylsulfonyl)-
- **1H-1,2,4-Triazole, 3-(3-methylphenyl)-1-methyl-5-(methylsulfonyl)-
Uniqueness
Compared to similar compounds, 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is unique due to the presence of the fluorine atom, which can significantly enhance its physicochemical and pharmacological properties. The fluorine atom can improve the compound’s stability, bioavailability, and binding affinity to molecular targets .
Properties
CAS No. |
154106-12-4 |
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Molecular Formula |
C10H10FN3O2S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-10(17(2,15)16)12-9(13-14)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
InChI Key |
MKEGAUDAHBKFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=CC=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
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